1-(2-Bromoethyl)-3,5-dichlorobenzene

Catalog No.
S3470940
CAS No.
93427-14-6
M.F
C8H7BrCl2
M. Wt
253.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-3,5-dichlorobenzene

CAS Number

93427-14-6

Product Name

1-(2-Bromoethyl)-3,5-dichlorobenzene

IUPAC Name

1-(2-bromoethyl)-3,5-dichlorobenzene

Molecular Formula

C8H7BrCl2

Molecular Weight

253.95 g/mol

InChI

InChI=1S/C8H7BrCl2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2

InChI Key

LJLBCAVZAJPFMH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)CCBr

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCBr

Precursor in Organic Synthesis:

-(2-Bromoethyl)-3,5-dichlorobenzene, due to the presence of a reactive bromoethyl group and electron-withdrawing chlorines, finds application as a precursor in various organic synthesis reactions. It can participate in:

  • Suzuki-Miyaura Coupling: This reaction involves coupling the bromoethyl group with various aryl or vinyl boronic acids to form new carbon-carbon bonds.
  • Nucleophilic Substitution: The bromoethyl group can be readily displaced by nucleophiles, leading to the formation of diverse functional groups like ethers, thioethers, amines, and alcohols.

Building Block in Medicinal Chemistry:

The unique combination of a bromoethyl spacer and dichlorobenzene core makes 1-(2-Bromoethyl)-3,5-dichlorobenzene a valuable building block in medicinal chemistry. It can be used to:

  • Introduce Alkyl Linkers: The bromoethyl group serves as a versatile linker to attach various pharmacophores or bioisosteres to a target molecule, potentially influencing its biological activity.
  • Explore Structure-Activity Relationships: By incorporating this molecule into diverse candidate drugs and studying their biological effects, researchers can gain insights into the relationship between structure and activity, aiding in the development of new therapeutics.

Research on Material Science Applications:

Emerging research suggests potential applications of 1-(2-Bromoethyl)-3,5-dichlorobenzene in material science. Studies have explored its use in:

  • Precursor for Polymer Synthesis: The bromoethyl group can be utilized as a chain initiator or branching point in the synthesis of specific polymers with tailored properties.
  • Development of Functional Materials: The molecule's unique structure and reactivity hold promise for the design of novel functional materials with applications in areas like optoelectronics and organic electronics.

1-(2-Bromoethyl)-3,5-dichlorobenzene is an organobromine compound characterized by a benzene ring substituted with two chlorine atoms and a bromoethyl group. Its molecular formula is C₈H₈BrCl₂, and it has a molecular weight of approximately 227.0 g/mol. The compound appears as a white to beige crystalline powder with a melting point of 73-75 °C and a boiling point of 232 °C at 757 mm Hg . This compound is recognized for its utility as an intermediate in organic synthesis, particularly in the production of various halogenated compounds.

The chemical behavior of 1-(2-Bromoethyl)-3,5-dichlorobenzene involves several notable reactions:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles such as amines or alcohols.
  • Electrophilic Aromatic Substitution: The dichloro substituents on the benzene ring can direct further electrophilic substitutions, allowing for additional functionalization.
  • Coupling Reactions: This compound can participate in coupling reactions, particularly in the synthesis of more complex aromatic structures.

Several methods have been developed for synthesizing 1-(2-Bromoethyl)-3,5-dichlorobenzene:

  • Chlorination of Acetanilide: One method involves the chlorination of acetanilide followed by bromination to yield the desired product . This process typically occurs in an acidic medium and requires careful temperature control.
  • Isomerization Process: Another approach is through the isomerization of monobromodichlorobenzenes in the presence of aluminum halides at elevated temperatures (80° to 180 °C), which can yield high efficiencies .
  • Direct Bromination: Direct bromination of chlorinated benzene derivatives can also be employed, although this method may require specific conditions to achieve selectivity.

1-(2-Bromoethyl)-3,5-dichlorobenzene serves as an important building block in the synthesis of various chemical compounds, including:

  • Polychlorinated Biphenyls (PCBs): Used in industrial applications before being banned due to environmental concerns.
  • Pharmaceuticals: It may be used in the development of new drugs or as an intermediate in pharmaceutical synthesis.
  • Pesticides: Similar compounds are often utilized in agricultural chemicals.

Several compounds share structural similarities with 1-(2-Bromoethyl)-3,5-dichlorobenzene. Here are some notable examples:

Compound NameStructureUnique Features
1-Bromo-3,5-dichlorobenzeneC₆H₃BrCl₂Used as a precursor for polychlorinated biphenyls
1-Chloro-2-bromo-4-methylbenzeneC₈H₈BrClContains a methyl group which alters reactivity
4-Bromo-3-chlorotolueneC₇H₇BrClExhibits different electrophilic substitution patterns
3-Bromophenylacetic acidC₉H₉BrO₂Used in pharmaceutical applications

Uniqueness

1-(2-Bromoethyl)-3,5-dichlorobenzene stands out due to its specific bromoethyl substituent which enhances its reactivity compared to other halogenated compounds. This unique substitution allows for diverse synthetic pathways and applications not readily available with simpler halogenated aromatics.

XLogP3

4.2

Dates

Modify: 2023-08-19

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